molecular formula C14H21N3O B8138858 8-(Pyridin-2-ylmethyl)-1-oxa-4,8-diazaspiro[5.5]undecane

8-(Pyridin-2-ylmethyl)-1-oxa-4,8-diazaspiro[5.5]undecane

Cat. No.: B8138858
M. Wt: 247.34 g/mol
InChI Key: UBQSDDNENFMEHT-UHFFFAOYSA-N
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Description

8-(Pyridin-2-ylmethyl)-1-oxa-4,8-diazaspiro[5.5]undecane is a spirocyclic compound characterized by its unique structural framework. This compound features a spiro[5.5]undecane core, which is a bicyclic system where two rings share a single atom. The presence of a pyridin-2-ylmethyl group and an oxa-4,8-diazaspiro moiety adds to its structural complexity and potential for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Pyridin-2-ylmethyl)-1-oxa-4,8-diazaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of aldehydes and alkenes in the presence of an acid catalyst .

Another approach involves the use of olefin metathesis reactions, which are catalyzed by Grubbs catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and cost-effectiveness. The choice of method depends on the desired scale of production and the specific requirements of the end application.

Chemical Reactions Analysis

Types of Reactions

8-(Pyridin-2-ylmethyl)-1-oxa-4,8-diazaspiro[5.5]undecane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(Pyridin-2-ylmethyl)-1-oxa-4,8-diazaspiro[5.5]undecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Pyridin-2-ylmethyl)-1-oxa-4,8-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . This inhibition disrupts the transport of essential molecules, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-9-azaspiro[5.5]undecane: Shares a similar spirocyclic core but lacks the pyridin-2-ylmethyl group.

    2,9-Diazaspiro[5.5]undecane: Another spirocyclic compound with different substituents.

Uniqueness

8-(Pyridin-2-ylmethyl)-1-oxa-4,8-diazaspiro[5.5]undecane is unique due to the presence of the pyridin-2-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.

Properties

IUPAC Name

8-(pyridin-2-ylmethyl)-1-oxa-4,8-diazaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-2-6-16-13(4-1)10-17-8-3-5-14(12-17)11-15-7-9-18-14/h1-2,4,6,15H,3,5,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQSDDNENFMEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNCCO2)CN(C1)CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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